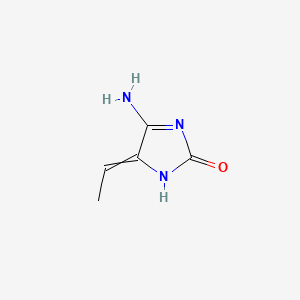
4-Amino-5-ethylideneimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-ethylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with an amino group at the 4-position and an ethylidene group at the 5-position. Imidazoles are an important class of compounds due to their presence in various natural products and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4-Amino-5-ethylideneimidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Amino-5-ethylideneimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
4-Amino-5-ethylideneimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-Amino-5-ethylideneimidazol-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the ethylidene group at the 5-position play crucial roles in its reactivity and binding affinity. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparaison Avec Des Composés Similaires
4-Amino-5-ethylideneimidazol-2-one can be compared with other imidazole derivatives such as:
4-Amino-5-methylimidazol-2-one: Similar structure but with a methyl group instead of an ethylidene group.
4-Amino-5-phenylimidazol-2-one: Contains a phenyl group at the 5-position, offering different reactivity and applications.
4-Amino-5-carboxyimidazol-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
4-amino-5-ethylideneimidazol-2-one |
InChI |
InChI=1S/C5H7N3O/c1-2-3-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) |
Clé InChI |
FOACQJJETCBIPY-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C(=NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


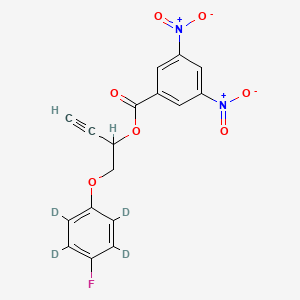
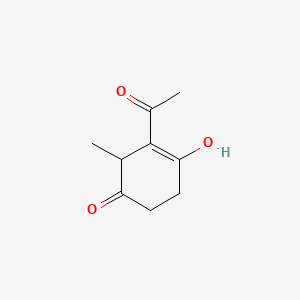
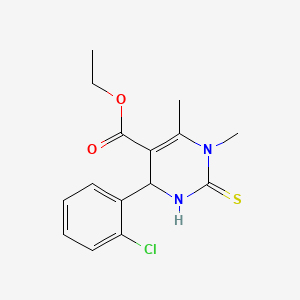

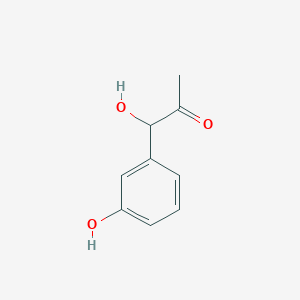


![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
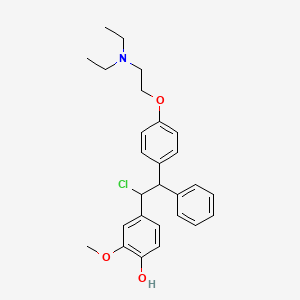
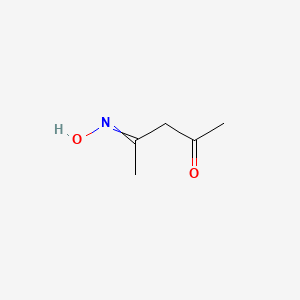
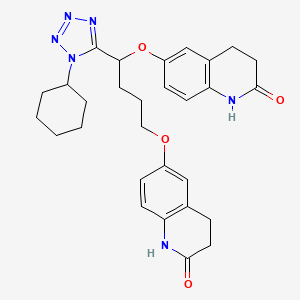

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)

